molecular formula C12H12N4 B12118152 5,6-Dihydro-benzo[h]quinazoline-2,4-diamine

5,6-Dihydro-benzo[h]quinazoline-2,4-diamine

Cat. No.: B12118152
M. Wt: 212.25 g/mol
InChI Key: OUAIWSCMMXCHPT-UHFFFAOYSA-N
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Description

5,6-Dihydro-benzo[h]quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound consists of a fused benzene and pyrimidine ring, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-benzo[h]quinazoline-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid with formamide, followed by cyclization to form the quinazoline core . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-benzo[h]quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

5,6-Dihydro-benzo[h]quinazoline-2,4-diamine has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-benzo[h]quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dihydro-benzo[h]quinazoline-2,4-diamine include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dihydro form, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

5,6-dihydrobenzo[h]quinazoline-2,4-diamine

InChI

InChI=1S/C12H12N4/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-4H,5-6H2,(H4,13,14,15,16)

InChI Key

OUAIWSCMMXCHPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2N)N

Origin of Product

United States

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